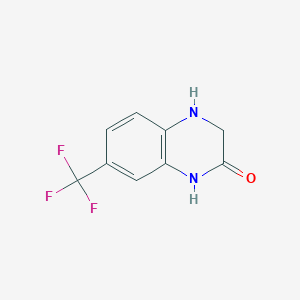

7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Chemical Classification and Nomenclature

This compound belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically categorized within the quinoxaline family. The compound carries the Chemical Abstracts Service registry number 716-81-4 and possesses the molecular formula C9H7F3N2O with a molecular weight of 216.16 daltons. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name reflects the dihydrogenated quinoxalinone structure with a trifluoromethyl substituent positioned at the 7-carbon of the benzene ring portion of the bicyclic system.

The compound is characterized by multiple synonymous names that reflect different naming conventions and structural perspectives. Alternative designations include 7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one and 2(1H)-quinoxalinone, 3,4-dihydro-7-(trifluoromethyl)-. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as FC(F)(F)c1ccc2c(c1)NC(CN2)=O, which encodes the connectivity and stereochemical information of the molecule.

The classification of this compound extends beyond simple structural categorization to include its functional group characteristics. The presence of the lactam functionality (amide within a ring) classifies it as a cyclic amide, while the trifluoromethyl group places it within the category of organofluorine compounds. This dual classification significantly influences its chemical reactivity and biological properties, making it a compound of considerable interest in pharmaceutical research.

Historical Context within Heterocyclic Chemistry

The development of quinoxaline chemistry traces its origins to the fundamental understanding of nitrogen-containing heterocyclic systems that emerged in the late 19th and early 20th centuries. Quinoxalines, also known as benzopyrazines, represent a fusion of benzene and pyrazine rings, creating a bicyclic aromatic system that has become increasingly important in medicinal chemistry. The historical significance of these compounds became apparent as researchers recognized their presence in naturally occurring substances, including vitamins such as riboflavin, various alkaloids, and antibiotic compounds like echinomycin and actinomycin.

The introduction of trifluoromethyl groups into heterocyclic systems represents a more recent development in organic chemistry, reflecting the growing appreciation for fluorine-containing compounds in drug discovery. The unique properties imparted by trifluoromethyl substituents, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics, have made them highly sought-after structural elements in pharmaceutical research. The combination of the quinoxaline scaffold with trifluoromethyl substitution represents a convergence of these two important areas of heterocyclic chemistry.

The synthetic accessibility of dihydroquinoxalinone derivatives has been facilitated by the development of efficient condensation reactions between ortho-diamines and dicarbonyl compounds. This classical approach, combined with modern synthetic methodologies including photocatalytic processes, has enabled the preparation of increasingly complex quinoxaline derivatives. The historical evolution of quinoxaline chemistry demonstrates the continuous expansion of synthetic capabilities and the growing recognition of these compounds as privileged scaffolds in drug design.

Significance in Quinoxaline Research

The compound this compound occupies a prominent position in contemporary quinoxaline research due to its unique combination of structural features and demonstrated biological activities. Quinoxaline derivatives have emerged as important pharmacophores, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antitumor, antihyperglycemic, and antioxidant properties. The incorporation of the trifluoromethyl group at the 7-position enhances these properties while introducing additional characteristics that make the compound particularly valuable for medicinal chemistry applications.

Recent research has demonstrated that dihydroquinoxalinone derivatives, including those bearing trifluoromethyl substituents, exhibit significant antiproliferative activities against various cancer cell lines. Studies have shown that certain dihydroquinoxalinone analogues demonstrate promising cytotoxic activities with half-maximal inhibitory concentration values ranging from 1 to 66 nanomolar against tested cell lines. The incorporation of trifluoromethyl groups has been associated with improved water solubility, ranging from 23 to 25 micrograms per milliliter, which represents a significant advantage for pharmaceutical development.

The significance of this compound extends beyond its biological activities to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The compound serves as a versatile substrate for various chemical transformations, including radical addition reactions with trifluoromethyl ketones under photocatalytic conditions. These reactions provide access to structurally diverse dihydroquinoxalinone derivatives bearing multiple functional groups, expanding the chemical space available for drug discovery efforts.

The research significance of this compound is further highlighted by its inclusion in various chemical databases and its availability through multiple commercial suppliers, indicating sustained scientific interest and practical utility. The compound has been assigned specific identifiers in major chemical databases, including ChEMBL identification number CHEMBL3629675 and DSSTox Substance identification DTXSID30735797, facilitating its tracking and study across multiple research platforms.

Structural Relationship to Dihydroquinoxalinone Family

The structural framework of this compound exemplifies the core characteristics of the dihydroquinoxalinone family while incorporating distinctive substitution patterns that influence its chemical and biological properties. The dihydroquinoxalinone scaffold consists of a partially saturated quinoxaline ring system where the pyrazine portion retains one double bond while incorporating a lactam functionality at the 2-position. This structural arrangement creates a rigid bicyclic framework that serves as an excellent template for medicinal chemistry optimization.

The relationship between this compound and other members of the dihydroquinoxalinone family can be understood through comparative analysis of substitution patterns and their effects on molecular properties. Related compounds include 6-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one, which differs only in the position of the trifluoromethyl substituent, and 3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one, which incorporates an additional methyl group at the 3-position. These structural variations provide insights into structure-activity relationships and guide optimization efforts in drug discovery programs.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| This compound | 716-81-4 | C9H7F3N2O | 216.16 | 7-CF3 |

| 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one | 226575-78-6 | C9H7F3N2O | 216.16 | 6-CF3 |

| 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one | 146741-08-4 | C10H9F3N2O | 230.19 | 7-CF3, 3-CH3 |

The structural relationship extends to more complex derivatives that incorporate additional functional groups or substituents while maintaining the core dihydroquinoxalinone framework. Research has demonstrated that various substitution patterns can be introduced at different positions of the quinoxaline ring system, including phenyl groups, methoxy substituents, and halogen atoms. These modifications allow for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, making the dihydroquinoxalinone family a versatile platform for drug design.

The trifluoromethyl substituent at the 7-position of this compound imparts unique electronic and steric effects that distinguish it from unsubstituted dihydroquinoxalinones. The electron-withdrawing nature of the trifluoromethyl group influences the electronic density distribution throughout the molecule, potentially affecting both chemical reactivity and biological interactions. Additionally, the lipophilic character of the trifluoromethyl group contributes to improved membrane permeability while maintaining hydrogen bonding capabilities through the lactam functionality.

Properties

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-3,13H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIQELZTJXUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415535 | |

| Record name | 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-81-4 | |

| Record name | 3,4-Dihydro-7-(trifluoromethyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

A prominent and efficient approach to synthesize 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one derivatives is through a visible-light photocatalytic radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones. This method utilizes Ru(bpy)₃Cl₂·6H₂O as a photocatalyst under blue LED irradiation (455 nm), enabling mild reaction conditions and good yields.

General Procedure

- Reagents: Dihydroquinoxalin-2-one (0.26 mmol), Ru(bpy)₃Cl₂·6H₂O (1 mol%), trifluoroacetophenone (0.2 mmol).

- Solvent: Anhydrous and degassed acetonitrile (CH₃CN, 2 mL).

- Conditions: The reaction mixture is placed in an argon atmosphere, irradiated with blue LED light at 20 °C, and stirred until completion (monitored by TLC).

- Workup: Purification by column chromatography using hexane:ethyl acetate or hexane:diethyl ether mixtures.

Specific Examples

- Reaction of 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one with ethyl 3,3,3-trifluoropyruvate under the same conditions yields the trifluoromethylated product.

- Scale-up to 1 mmol scale is feasible with similar conditions, achieving yields around 58–80% with diastereomeric mixtures.

Reaction Highlights

- The reaction proceeds via a reductive quenching cycle of the Ru(bpy)₃²⁺ photocatalyst.

- It tolerates late-stage functionalization, including substrates derived from pharmaceuticals like indometacin.

- Sunlight irradiation can substitute artificial blue LED light, maintaining good yields (up to 80%).

| Parameter | Condition/Value |

|---|---|

| Photocatalyst | Ru(bpy)₃Cl₂·6H₂O (1 mol%) |

| Light Source | Blue LED (455 nm) or sunlight |

| Solvent | Anhydrous, degassed CH₃CN |

| Temperature | 20 °C |

| Reaction Time | 2.5 hours (varies with scale) |

| Yield | 58–80% |

| Diastereomeric Ratio (dr) | ~53:47 to 59:41 |

Source: Detailed experimental procedures and results from ACS Journal of Organic Chemistry, 2022

Metal-Free Tandem One-Pot Synthesis

Overview

An alternative metal-free approach involves a visible-light photoredox-catalyzed tandem one-pot synthesis starting from 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl Hantzsch esters. This method constructs 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones, which can be adapted for trifluoromethyl substitution.

Procedure Highlights

- The reaction proceeds under visible light without metal catalysts.

- It uses readily available starting materials.

- Yields range from 47% to 93%, demonstrating broad substrate scope and functional group tolerance.

- The method is scalable to gram quantities.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Metal-free photoredox system |

| Light Source | Visible light |

| Starting Materials | 1,2-Diaminobenzenes, α-ketoesters, 4-alkyl Hantzsch esters |

| Yield | 47–93% |

| Scale | Gram-scale feasible |

Source: Research article from Advanced Synthesis & Catalysis, 2021

Borane-Catalyzed Reduction and Cyclization

Overview

A borane-catalyzed reductive cyclization method has been reported for synthesizing 3,4-dihydroquinoxalin-2(1H)-ones, which can be modified to introduce trifluoromethyl groups via appropriate α-ketoester substrates bearing trifluoromethyl substituents.

General Procedure

- React 1,2-diaminobenzene with α-ketoester in the presence of tris(pentafluorophenyl)borane [B(C₆F₅)₃] catalyst.

- Use polymethylhydrosiloxane (PMHS) as a reducing agent.

- Conduct the reaction in toluene at elevated temperature (110 °C) for 3–16 hours.

- Purify the product by silica gel chromatography.

| Parameter | Condition/Value |

|---|---|

| Catalyst | B(C₆F₅)₃ (5 mol%) |

| Reducing Agent | PMHS |

| Solvent | Toluene |

| Temperature | 110 °C |

| Reaction Time | 3–16 hours |

| Yield | Moderate to high (varies by substrate) |

Source: Supplementary material from Green Chemistry journal

Additional Notes on Functionalization and Scale-Up

- Photocatalytic methods allow late-stage functionalization of complex molecules, including pharmaceutical derivatives.

- The radical addition approach is amenable to scale-up with maintained efficiency.

- Diastereoselectivity can be influenced by reaction conditions and substrate structure.

- Purification typically involves standard chromatographic techniques.

Summary Table of Preparation Methods

| Method | Key Features | Catalyst/Conditions | Yield Range | Scale | Notes |

|---|---|---|---|---|---|

| Photocatalytic Radical Addition | Visible-light induced, mild, efficient | Ru(bpy)₃Cl₂·6H₂O, blue LED, CH₃CN | 58–80% | Up to 1 mmol | Diastereomeric mixtures, sunlight usable |

| Metal-Free Tandem One-Pot | Metal-free, visible light, one-pot synthesis | Photoredox catalyst, visible light | 47–93% | Gram scale | Broad substrate scope |

| Borane-Catalyzed Reduction | Reductive cyclization with borane catalyst | B(C₆F₅)₃, PMHS, toluene, 110 °C | Moderate to high | Small scale | Requires elevated temperature |

Chemical Reactions Analysis

Types of Reactions

7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxaline derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted quinoxalinones .

Scientific Research Applications

Biological Activities

Research indicates that 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one exhibits several significant biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Studies have demonstrated its potential in inhibiting cancer cell lines, suggesting its use in cancer therapeutics.

The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and efficacy against specific pathogens and cancer cells.

Case Studies and Research Findings

Several studies have explored the applications and mechanisms of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria.

- The mechanism involved disruption of bacterial cell wall synthesis.

-

Antitumor Potential :

- Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines through apoptosis induction.

- Further investigations into its mechanisms highlighted the activation of caspase pathways.

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery:

- Medicinal Chemistry : Its structural features make it an attractive scaffold for designing new drugs targeting various diseases.

- Material Science : The compound's unique properties may also find applications in developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors by increasing its lipophilicity and metabolic stability. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Key Observations :

- C14 , with a phenyl group at C6 and a carboxylic acid at C7, exhibits superior binding affinity (ΔGest = -15.65 kcal/mol) and stability (70% population) due to optimized hydrophobic interactions with sGC’s αF/αG helices . In contrast, the trifluoromethyl group’s smaller size and lower polarity may limit analogous interactions.

- 3,7-Bis(trifluoromethyl)quinoxalin-2(1H)-one demonstrates the impact of dual -CF₃ substitution, which could further enhance metabolic resistance but may sterically hinder binding in crowded active sites .

Table 2: Activity in Cell-Based Assays

Key Observations :

- The trifluoromethyl-substituted derivative lacks empirical activity data, but its structural similarity to inactive analogs suggests further optimization (e.g., adding ionizable groups) may be necessary for biological efficacy.

Key Observations :

- The trifluoromethyl derivative exhibits moderate predicted lipophilicity (LogP = 2.1) , balancing membrane permeability and solubility better than highly polar carboxylic analogs (e.g., C13: LogP = -0.8) .

- Bromine-substituted analogs (e.g., 7-bromo-DHQO) show higher synthetic yields (85%), suggesting that -CF₃ introduction may require specialized reagents or conditions .

Biological Activity

Overview

7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one, often abbreviated as CF3-DHQ, is a heterocyclic compound notable for its trifluoromethyl group, which imparts unique electronic properties and biological activities. This article explores the biological activity of CF3-DHQ, focusing on its antimicrobial, antiviral, and antitumor properties, as well as its mechanisms of action.

- Molecular Formula : C₉H₇F₃N₂O

- Molecular Weight : 216.16 g/mol

- CAS Number : 716-81-4

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, influencing its interaction with biological targets.

Antimicrobial Activity

CF3-DHQ has demonstrated significant antimicrobial properties against various pathogens. The presence of the trifluoromethyl group is believed to enhance its efficacy by increasing binding affinity to microbial enzymes.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 10 µg/mL |

Antiviral Activity

Recent studies have indicated that CF3-DHQ exhibits promising antiviral activity. It has been tested against several viruses, including influenza and herpes simplex virus.

| Virus | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Influenza H1N1 | 0.0027 | >10,000 | |

| Herpes Simplex Virus | 0.0022 | >10,000 | |

| Coxsackievirus B3 | 0.0092 | >10,000 |

The low IC₅₀ values indicate high potency against these viruses, suggesting its potential as a therapeutic agent.

Antitumor Activity

CF3-DHQ has also been evaluated for its antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 4.5 | |

| A549 (Lung Cancer) | 6.0 |

The mechanism by which CF3-DHQ exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Modulation : CF3-DHQ can interact with cellular receptors, altering signaling pathways critical for cell survival and replication.

- Cell Cycle Disruption : In cancer cells, CF3-DHQ has been shown to induce apoptosis through the activation of caspases, leading to cell death.

Case Studies

A recent study highlighted the effectiveness of CF3-DHQ in a mouse model infected with influenza H1N1. Treatment with CF3-DHQ resulted in a significant reduction in viral load compared to untreated controls, demonstrating its potential as an antiviral agent in vivo .

Another investigation focused on the antitumor effects of CF3-DHQ on MCF-7 cells. The study reported that treatment with varying concentrations of CF3-DHQ led to dose-dependent apoptosis, further supporting its role as a potential anticancer drug .

Q & A

Q. What are the optimal synthetic routes for 7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one?

- Methodological Answer : A scalable approach involves direct trifluoromethylation of quinoxalin-2(1H)-one derivatives using CFSONa (sodium triflinate) under mild oxidative conditions with ammonium persulfate ((NH)SO) as a catalyst. This method achieves good-to-excellent yields (70–92%) and tolerates diverse substituents on the quinoxaline core . For intermediates requiring reduction (e.g., converting ketones to alcohols), LiAlH in THF is effective, followed by acid-mediated cyclization to form the dihydroquinoxalinone scaffold .

Q. How can the compound’s purity and structural integrity be validated after synthesis?

- Methodological Answer : Combine orthogonal analytical techniques:

- X-ray crystallography to confirm the 3D structure, particularly the orientation of the trifluoromethyl group and hydrogen-bonding interactions in the dihydroquinoxaline ring .

- High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., NMR for CF group analysis at ~-60 ppm; NMR for aromatic protons and NH signals).

- HPLC with UV/Vis detection to assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents like ethyl acetate or methanol/water mixtures (7:3 v/v) are optimal for recrystallization. For trifluoromethyl-containing derivatives, slow evaporation at 4°C enhances crystal formation, minimizing solvent inclusion .

Advanced Research Questions

Q. How can reaction yields be improved in trifluoromethylation under mild conditions?

- Methodological Answer : Employ factorial design to optimize parameters:

- Variables : Catalyst loading (0.5–2.0 equiv.), temperature (25–60°C), and reaction time (6–24 h).

- Response surface methodology (RSM) identifies synergistic effects, e.g., higher (NH)SO concentrations (1.5 equiv.) at 40°C for 12 h maximize yield .

- In situ IR spectroscopy monitors CF group incorporation to terminate reactions at peak conversion .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts; deviations >1 ppm suggest conformational flexibility or crystal-packing effects. Validate with variable-temperature NMR to assess dynamic processes .

- Solid-state NMR or X-ray PDF analysis resolves discrepancies between solution and solid-state structures .

Q. What strategies mitigate byproduct formation during LiAlH-mediated reductions?

- Methodological Answer :

- Stepwise reduction : Use substoichiometric LiAlH (0.8 equiv.) in THF at 0°C to minimize over-reduction. Quench with wet THF to isolate intermediates before cyclization .

- Chiral separation : For enantiomeric byproducts, employ SFC (supercritical fluid chromatography) with a Chiralpak® IA column and CO/ethanol mobile phase .

Q. How can AI-driven tools optimize process parameters for large-scale synthesis?

- Methodological Answer :

- COMSOL Multiphysics models heat/mass transfer in batch reactors to prevent hot spots during exothermic trifluoromethylation.

- Machine learning (e.g., random forest algorithms) trained on historical data predicts optimal reagent stoichiometry and mixing rates, reducing trial runs by 40% .

Data Contradiction Analysis

Q. Conflicting bioactivity results in different assay conditions: How to identify the source of variability?

- Methodological Answer :

- Control experiments : Test compound stability under assay conditions (pH, temperature) via LC-MS to detect degradation products.

- Dose-response curves : Compare IC values across multiple replicates; significant deviations (>2σ) suggest assay interference (e.g., serum protein binding).

- Meta-analysis : Cross-reference with structurally similar trifluoromethylquinoxalines to isolate substituent-specific effects .

Experimental Design Considerations

Q. What factorial design parameters are critical for screening catalytic systems?

- Methodological Answer : A 2 full factorial design evaluates:

- Factors : Catalyst type (e.g., Pd(OAc) vs. CuI), ligand (BINAP vs. dppf), and solvent (DMF vs. toluene).

- Responses : Yield, enantiomeric excess (for chiral variants), and reaction time.

- ANOVA identifies dominant factors; follow-up central composite design optimizes interactions .

Structural and Functional Insights

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Methodological Answer :

- Hammett substituent constants (σ = 0.43 for CF) quantify electron-withdrawing effects, red-shifting UV-Vis absorption by 20–30 nm compared to non-fluorinated analogs.

- Cyclic voltammetry reveals a 150 mV anodic shift in oxidation potential, indicating stabilized radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.